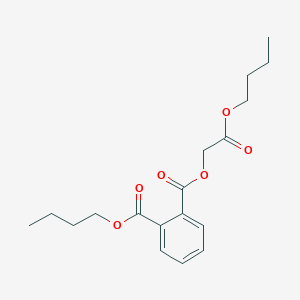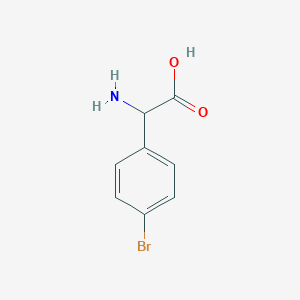![molecular formula C12H22FNO B167201 Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2S*,3R*),2alpha,5beta]]-(9CI) CAS No. 136734-70-8](/img/structure/B167201.png)
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2S*,3R*),2alpha,5beta]]-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2S*,3R*),2alpha,5beta]]-(9CI) is a chemical compound that belongs to the pyrrolidine family. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science.
Mecanismo De Acción
The mechanism of action of Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2S*,3R*),2alpha,5beta]]-(9CI) is not fully understood. However, studies have suggested that the compound may inhibit the activity of enzymes involved in tumor growth and viral replication. The compound may also interact with cellular membranes and disrupt their function.
Efectos Bioquímicos Y Fisiológicos
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2S*,3R*),2alpha,5beta]]-(9CI) has been shown to exhibit a range of biochemical and physiological effects. Studies have suggested that the compound may induce apoptosis in cancer cells, inhibit viral replication, and modulate immune function. The compound has also been shown to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2S*,3R*),2alpha,5beta]]-(9CI) has several advantages for lab experiments. It is readily synthesized and purified, making it easily accessible for research purposes. The compound has also been shown to exhibit potent biological activity, making it a promising candidate for drug development. However, the limitations of the compound include its toxicity and potential side effects, which need to be carefully evaluated in preclinical studies.
Direcciones Futuras
There are several future directions for research on Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2S*,3R*),2alpha,5beta]]-(9CI). One direction is to investigate the compound's potential as a chiral building block in the synthesis of pharmaceuticals. Another direction is to explore the compound's mechanism of action and its potential use in cancer and viral therapy. Additionally, further studies are needed to evaluate the compound's toxicity and side effects in preclinical models. Finally, the compound's potential applications in material science, such as in the synthesis of polymers and nanomaterials, should also be explored.
Conclusion:
In conclusion, Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2S*,3R*),2alpha,5beta]]-(9CI) is a promising compound with potential applications in medicinal chemistry and material science. Its synthesis method has been optimized, and its mechanism of action and biochemical and physiological effects have been extensively studied. The compound has several advantages for lab experiments, but its limitations, such as toxicity and potential side effects, need to be carefully evaluated. Future research directions include exploring the compound's potential as a chiral building block, investigating its mechanism of action, evaluating its toxicity and side effects, and exploring its potential applications in material science.
Métodos De Síntesis
The synthesis of Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2S*,3R*),2alpha,5beta]]-(9CI) involves the reaction of 1,3-dimethyl-2-imidazolidinone with 2-fluoro-3-methyl-1-oxopentane in the presence of a base catalyst. This reaction leads to the formation of the desired pyrrolidine compound. The synthesis method has been optimized to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2S*,3R*),2alpha,5beta]]-(9CI) has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent antitumor and antiviral activities. The compound has also been investigated for its potential use as a chiral building block in the synthesis of pharmaceuticals. In addition, Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2S*,3R*),2alpha,5beta]]-(9CI) has been used as a ligand in coordination chemistry.
Propiedades
Número CAS |
136734-70-8 |
|---|---|
Nombre del producto |
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2S*,3R*),2alpha,5beta]]-(9CI) |
Fórmula molecular |
C12H22FNO |
Peso molecular |
215.31 g/mol |
Nombre IUPAC |
(2R,3S)-1-[(2S,5S)-2,5-dimethylpyrrolidin-1-yl]-2-fluoro-3-methylpentan-1-one |
InChI |
InChI=1S/C12H22FNO/c1-5-8(2)11(13)12(15)14-9(3)6-7-10(14)4/h8-11H,5-7H2,1-4H3/t8-,9-,10-,11+/m0/s1 |
Clave InChI |
WJZJHPNNPHRHER-XWLWVQCSSA-N |
SMILES isomérico |
CC[C@H](C)[C@H](C(=O)N1[C@H](CC[C@@H]1C)C)F |
SMILES |
CCC(C)C(C(=O)N1C(CCC1C)C)F |
SMILES canónico |
CCC(C)C(C(=O)N1C(CCC1C)C)F |
Sinónimos |
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2S*,3R*),2alpha,5beta]]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



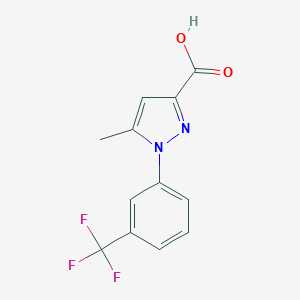

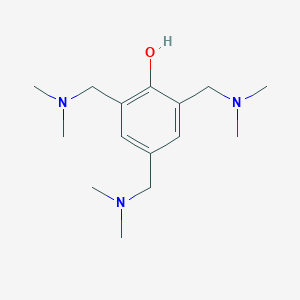
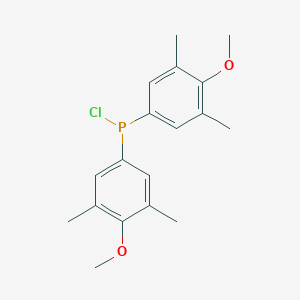
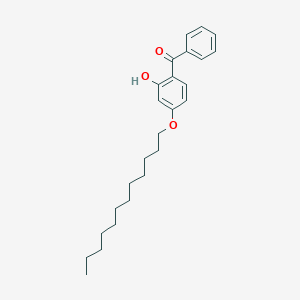
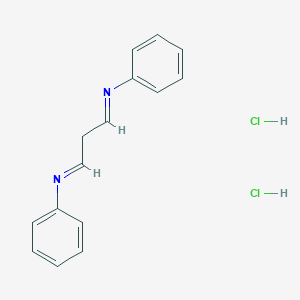
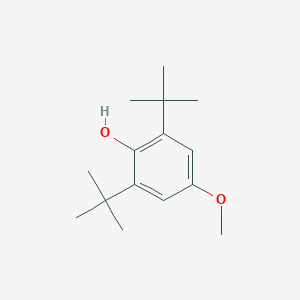


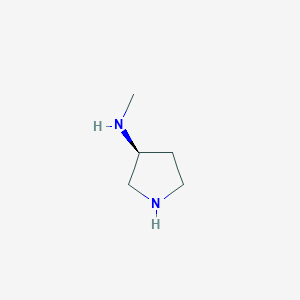

![10-Chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione](/img/structure/B167149.png)
